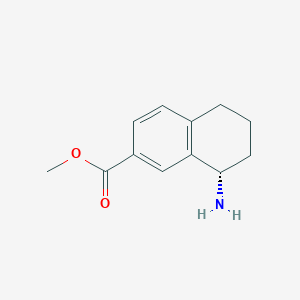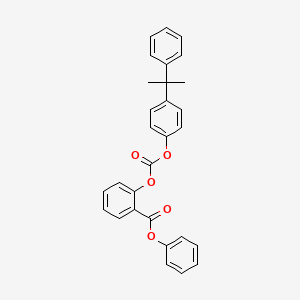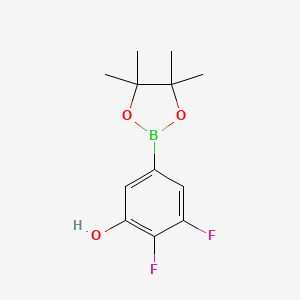![molecular formula C9H10N2O B1457204 (1-メチル-1H-ピロロ[2,3-b]ピリジン-3-イル)メタノール CAS No. 1097323-08-4](/img/structure/B1457204.png)
(1-メチル-1H-ピロロ[2,3-b]ピリジン-3-イル)メタノール
概要
説明
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
科学的研究の応用
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
- FGFRs consist of extracellular ligand-binding domains, a transmembrane segment, and a cytoplasmic tyrosine kinase domain. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt .
Target of Action
Pharmacokinetics
- Information on absorption is not available for this specific compound. Data regarding the volume of distribution is not currently accessible. Unfortunately, protein binding details are not known .
生化学分析
Biochemical Properties
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This interaction highlights the potential of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol as a therapeutic agent in diseases where FGFR signaling is dysregulated.
Cellular Effects
The effects of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol on various cell types have been studied extensively. In cancer cells, particularly breast cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling, which is often upregulated in cancer cells. Additionally, (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has been shown to reduce cell migration and invasion, further demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival. Additionally, (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol may also affect gene expression by modulating transcription factors that are regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can lead to sustained inhibition of cell proliferation and migration, although the extent of these effects may diminish over time as cells adapt to the presence of the compound .
Dosage Effects in Animal Models
In animal models, the effects of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol vary with dosage. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that while (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for the compound’s clearance and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is important for understanding the compound’s therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . The compound may also localize to the nucleus, where it can influence gene expression by modulating transcription factors . This dual localization allows (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol to exert its effects on multiple cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the hydroxymethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine ring.
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWCTCREIJODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)


![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
amine](/img/structure/B1457137.png)





